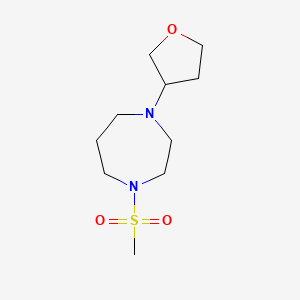
1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing nitrogen. They are used in various fields, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would include a seven-membered diazepane ring, a tetrahydrofuran ring, and a methylsulfonyl group. Tetrahydrofuran is a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the diazepane ring might undergo reactions at the nitrogen atom, and the methylsulfonyl group could potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the diazepane and tetrahydrofuran rings might influence its solubility and stability .Applications De Recherche Scientifique
Multicomponent Reactions and Cyclization Techniques
The Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution offers a convergent synthesis approach for creating 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives. This method demonstrates the versatility of utilizing diazepane or diazocane systems in chemical synthesis, highlighting the high yield and efficiency of these reactions (Banfi et al., 2007).
Novel Catalysts for Chemical Synthesis
Research introduced a novel nanosized N-sulfonated Brönsted acidic catalyst that significantly enhances the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst demonstrates the potential for high-efficiency, reusable catalytic processes in the creation of complex organic compounds (Goli-Jolodar et al., 2016).
Advancements in Cycloaddition Reactions
The sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups through the synthesis of 1,4-diazepines from the aza-[5 + 2] cycloaddition of indoloazomethine ylides with dialkyl acetylenedicarboxylates under mild conditions presents an innovative pathway to C-sulfonylated 1,4-diazepines. This research offers insights into the manipulation of sulfonyl groups in complex organic synthesis processes (Heo et al., 2020).
Innovative Methods for Synthesizing Isochromene Derivatives
The study on 4-diazoisochroman-3-imines as metal carbene precursors for the synthesis of isochromene derivatives showcases a method for creating spiro[cyclopropane-1,4'-isochroman]-3'-imines and tetrahydroisochromeno[3,4-b]azepines through cycloaddition reactions. This research highlights the potential of diazo compounds in the construction of complex molecular architectures (Ren et al., 2017).
Sulfonyl Azides in Synthesis
Sulfonyl azides are identified as valuable reagents for diazo transfer to the α-methylene position of carbonyl compounds, demonstrating their utility in the synthesis of biologically active compounds and pharmaceutical intermediates. This application underscores the importance of sulfonyl azides in facilitating complex synthesis reactions (Katritzky et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methylsulfonyl-4-(oxolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-16(13,14)12-5-2-4-11(6-7-12)10-3-8-15-9-10/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJGUSIZVLRESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-N-[(1,2-dimethylindol-5-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2417258.png)
![6-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2417261.png)
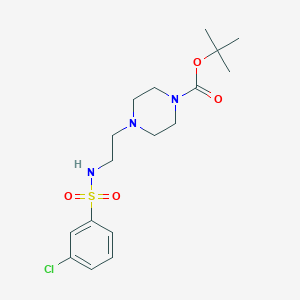
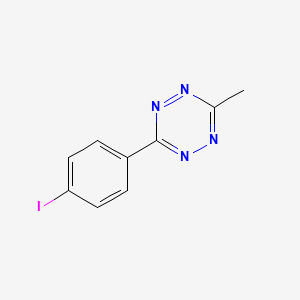
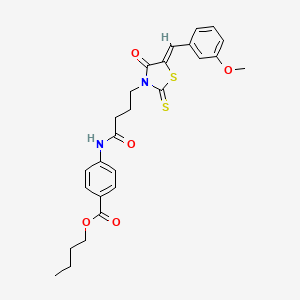
![2-((4-chlorophenyl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2417268.png)
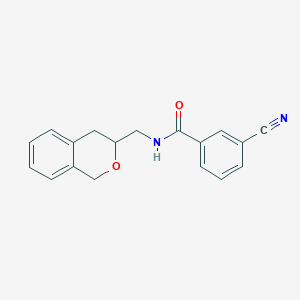
![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2417270.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2417271.png)
![(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2417272.png)

![2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2417276.png)
![6-chloro-2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2417277.png)
